Cas no 63021-06-7 (methyl 1-ethyl-7-hydroxy-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate)

methyl 1-ethyl-7-hydroxy-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate structure
63021-06-7 structure
Nome del prodotto:methyl 1-ethyl-7-hydroxy-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
Numero CAS:63021-06-7
MF:C19H22O3
MW:298.37618
CID:958550
PubChem ID:428247

methyl 1-ethyl-7-hydroxy-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 1-ethyl-7-hydroxy-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
    • methyl 1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylate
    • 2-Phenanthrenecarboxylic acid, 1-ethyl-7-hydroxy-2-methyl-1,2,3,4-tetrahydro-, methyl ester
    • 2-Phenanthrenecarboxylic acid,2,3,4-tetrahydro-7-hydroxy-2-methyl-, methyl ester
    • AC1L8L49
    • NSC231781
    • rac-3-hydroxy-16.17-seco-estrapentaen-(1.3.5.7.9)-oic acid-(18)-methyl ester
    • rac-3-Hydroxy-16.17-seco-oestrapentaen-(1.3.5.7.9)-saeure-(18)-methylester
    • 63021-06-7
    • FYCNFOJQJMNETB-UHFFFAOYSA-N
    • NSC-231781
    • DTXSID20330250
    • Methyl 1-ethyl-7-hydroxy-2-methyl-1,2,3,4-tetrahydro-2-phenanthrenecarboxylate #
    • Inchi: InChI=1S/C19H22O3/c1-4-17-16-7-5-12-11-13(20)6-8-14(12)15(16)9-10-19(17,2)18(21)22-3/h5-8,11,17,20H,4,9-10H2,1-3H3
    • Chiave InChI: FYCNFOJQJMNETB-UHFFFAOYSA-N
    • Sorrisi: CCC1C2=C(CCC1(C)C(=O)OC)C3=C(C=C2)C=C(C=C3)O

Proprietà calcolate

  • Massa esatta: 298.15696
  • Massa monoisotopica: 298.157
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 421
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • Densità: 1.137
  • Punto di ebollizione: 446.6°C at 760 mmHg
  • Punto di infiammabilità: 182.4°C
  • Indice di rifrazione: 1.582
  • PSA: 46.53
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.